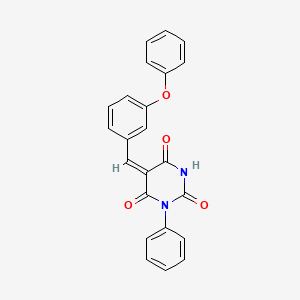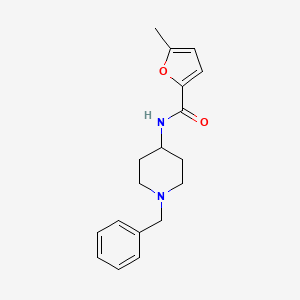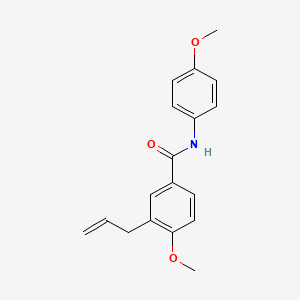![molecular formula C19H14N4OS B4562725 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE](/img/structure/B4562725.png)
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Overview
Description
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied extensively for their interactions with various cellular targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to significant changes in cellular processes . The presence of the quinolinyl and triazolyl groups in the compound suggests potential interactions with various enzymes and receptors .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been shown to have significant effects on cellular processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
Preparation Methods
The synthesis of 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Construction of the Triazole Ring: The triazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling Reactions: The quinoline and triazole intermediates are then coupled with a phenyl ethanone derivative under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound may exhibit various biological activities, making it a candidate for drug development. It could be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE include:
Quinoline Derivatives: Compounds such as quinine and chloroquine, which are known for their antimalarial properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Phenyl Ethanone Derivatives: Compounds such as acetophenone, which is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[3-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12(24)14-6-4-7-15(11-14)23-18(21-22-19(23)25)17-10-9-13-5-2-3-8-16(13)20-17/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVGBPCNNGJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4562642.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4562649.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4562663.png)
![N-benzyl-1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4562664.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4562666.png)

![[(2,6-difluorophenyl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4562674.png)
![N-(2,6-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4562681.png)

![N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-METHYL-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4562690.png)

![3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4562728.png)


